2-Chloro-1-(2,5-difluorophenyl)propan-1-one
Description
2-Chloro-1-(2,5-difluorophenyl)propan-1-one is a fluorinated aromatic ketone with the molecular formula C₉H₇ClF₂O and a molecular weight of 204.60 g/mol. Its structure features a propan-1-one backbone substituted with a chlorine atom at the 2-position and a 2,5-difluorophenyl group attached to the carbonyl carbon.
Properties
Molecular Formula |
C9H7ClF2O |
|---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
2-chloro-1-(2,5-difluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7ClF2O/c1-5(10)9(13)7-4-6(11)2-3-8(7)12/h2-5H,1H3 |
InChI Key |
QGDIWNINYZREAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-difluorophenyl)propan-1-one typically involves the chlorination of 1-(2,5-difluorophenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(2,5-difluorophenyl)propan-1-one may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-difluorophenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) under basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of amides or ethers.
Reduction: Formation of 2-chloro-1-(2,5-difluorophenyl)propan-1-ol.
Oxidation: Formation of 2-chloro-1-(2,5-difluorophenyl)propanoic acid.
Scientific Research Applications
2-Chloro-1-(2,5-difluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Fluorine vs. Methyl Groups: Fluorine’s electronegativity increases the ketone’s electrophilicity compared to methyl-substituted analogs, making it more reactive in nucleophilic reactions.
- Positional Isomerism : The 2,5-difluoro substitution (target compound) vs. 2,4-difluoro () alters resonance effects. The 2,5-difluoro configuration may stabilize the carbonyl group more effectively due to para-fluoro interactions .
- Chain Length: Ethanone derivatives (e.g., 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone) have shorter carbon chains, leading to higher crystallinity and melting points compared to propanone analogs .
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